molecular formula C10H16N6S B025374 Isocimetidine CAS No. 104057-02-5

Isocimetidine

Katalognummer: B025374
CAS-Nummer: 104057-02-5
Molekulargewicht: 252.34 g/mol
InChI-Schlüssel: MSVRYDHETRIKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isocimetidine (chemical name: 5-methyl-1-cyano-2-[[2-(methylamino)ethyl]thio]imidazole) is a structural isomer of cimetidine, a well-known histamine H2-receptor antagonist used to suppress gastric acid secretion. This compound shares the same molecular formula as cimetidine (C10H16N6S) but differs in the arrangement of substituents on the imidazole ring. Initially synthesized and evaluated by Buschauer and Schunack in the late 20th century, this compound was developed to explore the structure-activity relationships (SARs) of H2-antihistaminic compounds .

Pharmacologically, this compound acts as a competitive antagonist at H2 receptors, albeit with lower potency compared to cimetidine. Its primary distinction lies in its altered substituent positioning, which impacts receptor binding affinity and selectivity. Preclinical studies on guinea pig atrial tissue revealed that this compound exhibits reduced H2-antagonistic activity (pA2 = 6.2) compared to cimetidine (pA2 = 6.8), highlighting the critical role of structural configuration in pharmacological efficacy .

Eigenschaften

CAS-Nummer

104057-02-5

Molekularformel

C10H16N6S

Molekulargewicht

252.34 g/mol

IUPAC-Name

1-cyano-2-methyl-3-[2-[(1-methylimidazol-2-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C10H16N6S/c1-12-10(15-8-11)14-4-6-17-7-9-13-3-5-16(9)2/h3,5H,4,6-7H2,1-2H3,(H2,12,14,15)

InChI-Schlüssel

MSVRYDHETRIKBH-UHFFFAOYSA-N

SMILES

CN=C(NCCSCC1=NC=CN1C)NC#N

Kanonische SMILES

CN=C(NCCSCC1=NC=CN1C)NC#N

Andere CAS-Nummern

104057-02-5

Synonyme

2-((2-N'-cyano-N''-methylguanidino)ethylmercaptomethyl)-1-methylimidazole
isocimetidine

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Cimetidine

Cimetidine, the prototypical H2 antagonist, differs from Isocimetidine in the placement of the methyl and cyano groups on the imidazole ring. This isomerism results in distinct pharmacological profiles:

Parameter This compound Cimetidine
Structure 5-methyl-1-cyano substitution 4-methyl-1-cyano substitution
H2 pA2 (guinea pig) 6.2 6.8
H2 Selectivity Lower selectivity vs. H1 receptors High selectivity
pKb Values Not reported pKb1 = 9.96, pKb2 = 5.85

This compound’s reduced H2 activity underscores the importance of substituent positioning for optimal receptor interaction. The 4-methyl configuration in cimetidine allows stronger hydrogen bonding and hydrophobic interactions with H2 receptors, enhancing both potency and selectivity .

4-Pyrimidone Analogs (9a, 9b)

This compound derivatives with a 4-pyrimidone core (compounds 9a and 9b) were synthesized to evaluate alternative heterocyclic scaffolds. These analogs exhibit comparable H2 antagonism (pA2 = 6.3–6.5) to this compound but demonstrate even lower H2 selectivity due to increased affinity for H1 receptors:

Compound Core Structure H2 pA2 H1 Activity Selectivity (H2:H1)
9a 4-pyrimidone 6.5 Moderate 1:0.8
9b 4-pyrimidone 6.3 Moderate 1:0.7

The diminished selectivity of these analogs suggests that the imidazole ring in this compound and cimetidine is superior for H2-specific binding, while pyrimidone derivatives may engage off-target receptors more readily .

Ranitidine and Other H2 Antagonists

Although structurally distinct (ranitidine contains a furan ring instead of imidazole), ranitidine serves as a functional comparator. It exhibits higher H2 potency (pA2 = 7.1) and fewer drug-drug interactions compared to cimetidine and this compound, emphasizing the versatility of non-imidazole scaffolds in H2 antagonist design .

Structural-Activity Relationships (SARs)

Key SAR insights from this compound and analogs include:

Substituent Position : The 4-methyl group in cimetidine optimizes receptor binding, whereas the 5-methyl group in this compound disrupts critical interactions.

Heterocyclic Core : Imidazole-based compounds generally outperform pyrimidones in H2 selectivity due to better geometric compatibility with receptor pockets.

Cyanoguanidine Moiety: Both this compound and cimetidine retain this group, which is essential for antagonistic activity across H2 antagonists .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.